Cycloheptanol

Descripción general

Descripción

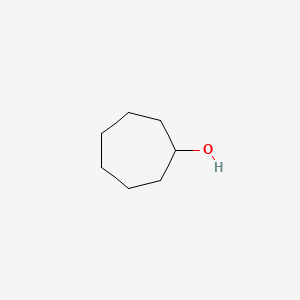

Cycloheptanol is a significant organic compound classified as a cyclic alcohol. Its structure comprises a seven-membered ring of carbon atoms with a single hydroxyl group attached, making it an alcohol. The chemical formula of this compound is C₇H₁₄O. It is characterized by its colorless liquid form under standard conditions and is often utilized in organic synthesis to produce a variety of different compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloheptanol is typically prepared in a laboratory setting through the reduction of cycloheptanone. This reaction is commonly carried out using sodium borohydride as a reducing agent in an alcoholic medium. The overall reaction can be summarized as follows: [ \text{C}7\text{H}{12}\text{O} + \text{H}_2 \rightarrow \text{C}7\text{H}{14}\text{O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method involving the reduction of cycloheptanone can be scaled up for industrial purposes. The use of efficient reducing agents and optimized reaction conditions would be crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Cycloheptanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to cycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: As mentioned earlier, cycloheptanone can be reduced to this compound using sodium borohydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Major Products:

Oxidation: Cycloheptanone

Reduction: this compound

Substitution: Cycloheptyl halides

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

Cycloheptanol serves as a valuable precursor in organic synthesis. It is utilized in the preparation of various derivatives that can be employed in further chemical reactions. Notably, it can undergo reactions such as oxidation and esterification, allowing for the creation of more complex molecules.

2. Biological Studies:

Research has indicated that this compound may exhibit biological activity. Studies have explored its interactions with biomolecules, suggesting potential roles in pharmacology. For instance, this compound derivatives have been investigated for their effects on enzyme activity and cellular processes.

3. Fuel Additives:

A study highlighted the effectiveness of this compound as an oxygenated additive in gasoline and bioethanol fuels. It was found to reduce performance variations and emissions in spark-ignition engines, indicating its potential for improving fuel efficiency and environmental impact .

Industrial Applications

1. Solvent Properties:

this compound is used as a solvent in various industrial processes due to its ability to dissolve a wide range of organic compounds. This property makes it suitable for applications in coatings, paints, and adhesives.

2. Specialty Chemicals:

In the production of specialty chemicals, this compound acts as an intermediate that can lead to the synthesis of other valuable compounds. Its role is significant in the manufacture of surfactants and lubricants.

Medical Applications

1. Pharmaceutical Intermediates:

this compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active molecules.

2. Therapeutic Potential:

Research into this compound derivatives has suggested potential therapeutic effects, including anti-inflammatory and analgesic properties. These findings warrant further investigation into its use as a medicinal compound.

Data Tables

Case Studies

-

Fuel Performance Study:

A comprehensive study assessed the impact of this compound as an additive in gasoline blends. Results indicated significant reductions in emissions and improved engine performance metrics when compared to standard fuels . -

Synthesis of Novel Compounds:

Research focused on synthesizing this compound derivatives demonstrated their effectiveness as potential pharmaceuticals. The study highlighted specific interactions with biological targets that could lead to new drug development pathways .

Mecanismo De Acción

The mechanism by which cycloheptanol exerts its effects involves its interaction with various molecular targets and pathways. As a cyclic alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The hydroxyl group in this compound allows it to engage in reactions typical of alcohols, such as forming esters and ethers. These interactions can influence the compound’s behavior in biological systems and its utility in chemical synthesis .

Comparación Con Compuestos Similares

Cycloheptanol can be compared with other cyclic alcohols, such as cyclohexanol and cyclooctanol:

Cyclohexanol: A six-membered ring alcohol with similar properties but a lower boiling point.

Cyclooctanol: An eight-membered ring alcohol with a higher boiling point and different reactivity.

Uniqueness: this compound’s seven-membered ring structure provides a unique balance of ring strain and stability, making it distinct from its six- and eight-membered counterparts. This unique structure influences its reactivity and applications in various fields .

Actividad Biológica

Cycloheptanol, a cyclic alcohol with the molecular formula C₇H₁₄O, is gaining attention in various fields of biological research due to its unique structural and chemical properties. This compound serves as a precursor for the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and enzyme-modulating effects. This article consolidates current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and potential therapeutic applications.

This compound features a seven-membered carbon ring with a hydroxyl group (-OH) attached. Its structure allows for various conformations, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues in enzymes, potentially modulating their activity. Additionally, this compound can undergo oxidation reactions to form ketones or other derivatives that may exhibit enhanced biological properties .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives against various pathogens.

- Case Study 1: A study evaluated the antimicrobial efficacy of this compound derivatives against gram-positive and gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using the broth dilution method. Notably, certain derivatives displayed significant activity against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| B7 | 32 | P. aeruginosa |

| B10 | 64 | E. coli |

| B12 | 128 | Staphylococcus aureus |

- Case Study 2: Another research focused on the synthesis of this compound derivatives linked to s-triazine compounds, which exhibited promising antimicrobial activity against fungal strains such as Candida albicans .

Enzyme Modulation

This compound has been studied for its role in modulating enzyme activity:

- Enzyme Interaction: The compound's hydroxyl group can stabilize enzyme-substrate complexes, enhancing catalytic efficiency. For example, studies on this compound's interaction with cyclohexanone monooxygenase revealed that it could influence the enzyme's substrate specificity and reaction rates .

Toxicity and Safety

While this compound exhibits various biological activities, it is essential to consider its safety profile:

- Toxicological Studies: Research indicates that exposure to this compound can cause irritation to the respiratory tract and skin. Prolonged exposure may lead to liver and kidney damage . Therefore, safety assessments are crucial when considering its use in therapeutic applications.

Future Directions

The potential of this compound as a lead compound for drug development is significant. Future research should focus on:

- Structural Modifications: Investigating the effects of structural modifications on biological activity could lead to more potent derivatives.

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound derivatives.

- Mechanistic Studies: Further elucidating the mechanisms by which this compound interacts with biological targets will provide insights into its therapeutic potential.

Propiedades

IUPAC Name |

cycloheptanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFMSUKWRQZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074713 | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-41-0 | |

| Record name | Cycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cycloheptanol?

A1: this compound has a molecular formula of C7H14O and a molecular weight of 114.19 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize this compound. [, , , , ] These techniques provide valuable insights into the compound's structure and bonding.

Q3: How does the 13C NMR spectrum of this compound provide insights into its conformation?

A3: Analysis of the 13C chemical shifts, particularly the well-understood γ effects, aligns with predictions based on the twist-chair conformation, which is theoretically the most stable form for this compound. []

Q4: What is known about the surface activity of this compound?

A4: Studies have demonstrated that this compound exhibits surface activity in ethylene glycol. [] The degree of this lyophobic behavior decreases as temperature rises.

Q5: Can you describe the crystallographic properties of this compound?

A5: this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. [, ] The simple cubic (SC) phase is notable and has been observed across a range of temperatures and pressures.

Q6: What happens to the dielectric properties of this compound upon solidification?

A6: Interestingly, the magnitude of the first dielectric dispersion region decreases for cyclohexanol and increases for cyclooctanol upon transitioning from a liquid to a solid state. [] This behavior suggests a change in molecular organization, with cyclohexanol potentially forming nonpolar cyclic polymers and cyclooctanol potentially forming chain dimers and trimers in the solid state.

Q7: How does this compound react with tribenzylstannyl hydride?

A7: When reacting with tribenzylstannyl hydride, this compound forms (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol. [, ] This reaction proceeds with high stereoselectivity, favoring the Z isomer.

Q8: What is significant about the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?

A8: X-ray diffraction analysis of this compound reveals an intramolecular coordination between the oxygen atom and the tin atom. [] This interaction creates a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom.

Q9: How do halogens react with (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?

A9: The reaction with one or two equivalents of halogens (I2, Br2, or ICl) leads to the substitution of one or two benzyl groups, respectively, forming dibenzylhalostannyl or benzyldihalostannyl derivatives. [, ]

Q10: What insights into the reactivity of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol are gained from the halogenation reactions?

A10: The intramolecular coordination in (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influences its reactivity. Halogenation preferentially cleaves a benzyl group, likely the apical one in the distorted trigonal-bipyramidal geometry, rather than the vinyl substituent. [] This selectivity suggests the benzyl group is more accessible or susceptible to electrophilic attack.

Q11: What is the role of hydrogen chloride in the gas-phase decomposition of this compound?

A11: Hydrogen chloride acts as a catalyst in the thermal decomposition of this compound in the gas phase. [] This catalytic reaction proceeds through a homogeneous mechanism.

Q12: How does the activation energy for hydrogen chloride-catalyzed decomposition vary with ring size in cyclic alcohols?

A12: Studies have shown a decrease in activation energy with increasing ring-strain energy changes for the hydrogen chloride-catalyzed decomposition of cyclic alcohols. [] This trend suggests that ring strain influences the ease of decomposition.

Q13: Describe the use of this compound in the synthesis of tetracyclic cycloheptanols.

A13: A recent study employed a rhodium-catalyzed intramolecular [4+3] annulation of α-arylalkene-tethered benzocyclobutenols to synthesize tetracyclic cycloheptanols. [] This reaction, proceeding via a C-C and C-H activation cascade, yields dihydrofuran-annulated dibenzocycloheptanols with high diastereo- and enantioselectivity.

Q14: What are the advantages of using palladium nanocatalysts on hydroxyapatite for the oxidation of this compound?

A14: Palladium nanoparticles supported on hydroxyapatite offer a green and efficient approach to oxidizing this compound to cycloheptanone. [] This catalytic system, employing hydrogen peroxide as the oxidant, operates in water, highlighting its environmentally benign nature.

Q15: What are the key features of the samarium diiodide-mediated cyclization reactions involving alkenyl-substituted γ-keto esters?

A15: These reactions provide access to benzannulated cyclooctanol derivatives in good yields and with good stereoselectivity. [] The substitution pattern at the carbonyl group influences whether cyclization yields cyclooctanol or this compound derivatives.

Q16: What applications do this compound derivatives find in pharmaceutical research?

A16: Researchers have explored the antitumor activity of this compound derivatives. [] Specifically, (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol and its benzylhalostannyl derivatives have shown promising activity against P388 cells in mice.

Q17: How is this compound utilized in engine performance studies?

A17: Studies have investigated the impact of this compound as an oxygenated fuel additive in gasoline-ethanol blends for spark ignition engines. [, , , ] These studies assessed the effects on engine performance, emissions, and combustion characteristics.

Q18: What are the findings on the use of this compound in fuel blends?

A18: The addition of this compound to gasoline-ethanol blends has demonstrated an increase in brake thermal efficiency compared to using gasoline alone. [] While there's a slight decrease in CO emissions, HC, and O2 emissions show a moderate increase. Notably, there's an appreciable reduction in CO2 and NOx emissions.

Q19: What is the significance of the two-component system involving this compound and cyclooctanol?

A19: The this compound-cyclooctanol system is unique due to its ability to form a continuous solid solution across a wide range of compositions in the simple cubic phase. [] This characteristic makes it a valuable system for studying the thermodynamics and dynamics of mixed crystals.

Q20: What insights have dielectric spectroscopy studies provided into the dynamics of this compound and its mixtures?

A20: Dielectric spectroscopy reveals the presence of multiple relaxation processes in this compound and its mixtures, indicative of complex molecular motions. [, , ] These studies aid in understanding the dynamics of orientationally disordered phases and glassy states.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.